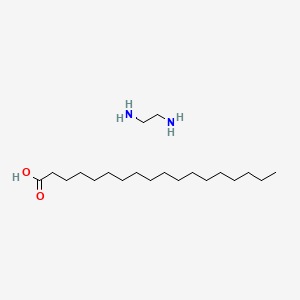
4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a nitrile group, a secondary amine, and a phenethyl alcohol moiety, making it a versatile candidate for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride typically involves multiple steps:
-
Formation of the Nitrile Group: : The initial step often involves the introduction of the nitrile group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable halide precursor with sodium cyanide under anhydrous conditions.
-
Amine Formation: : The secondary amine is introduced via reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
-
Phenethyl Alcohol Addition: : The phenethyl alcohol moiety is typically introduced through a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include maintaining anhydrous conditions, precise temperature control, and efficient purification processes to achieve high yields and purity.
Eigenschaften
CAS-Nummer |
18855-07-7 |
|---|---|
Molekularformel |
C16H25ClN2O |
Molekulargewicht |
296.83 g/mol |
IUPAC-Name |
5-[(1-hydroxy-1-phenylpropan-2-yl)amino]-4,4-dimethylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-13(15(19)14-8-5-4-6-9-14)18-12-16(2,3)10-7-11-17;/h4-6,8-9,13,15,18-19H,7,10,12H2,1-3H3;1H |
InChI-Schlüssel |
DQVUFJBOIHSKOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NCC(C)(C)CCC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



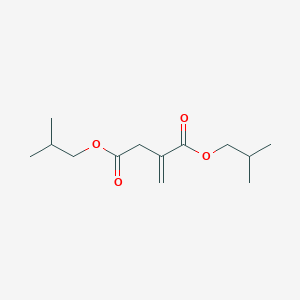



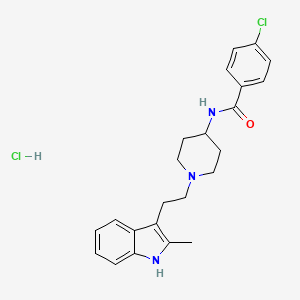
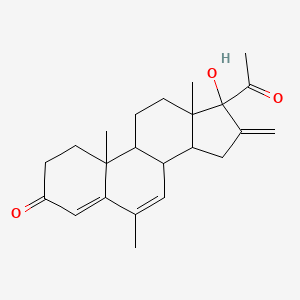

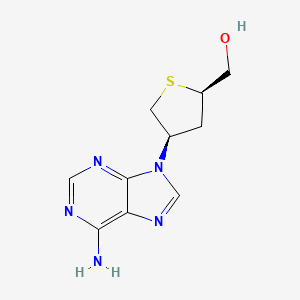
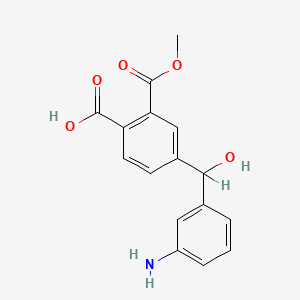
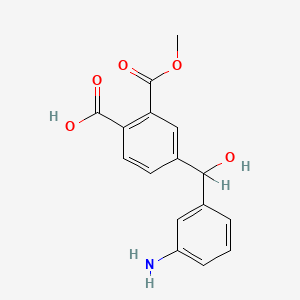
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
